molecular formula C20H30O2 B191702 Levopimaric acid CAS No. 79-54-9

Levopimaric acid

Cat. No.: B191702
CAS No.: 79-54-9
M. Wt: 302.5 g/mol
InChI Key: RWWVEQKPFPXLGL-ONCXSQPRSA-N
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Mechanism of Action

In vitro anticancer effects of levopimaric acid in cisplatin-resistant human lung carcinoma are mediated via autophagy, ROS-mediated mitochondrial dysfunction, cell apoptosis, and modulation of ERK/MAPK/JNK signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levopimaric acid can be isolated from pine oleoresin through a series of chemical reactions. One common method involves dissolving pine oleoresin in acetone and adding 2-amino-2-methyl-1-propanol to precipitate the this compound salt . The precipitate is then recrystallized from methanol and converted back to this compound using phosphoric acid and ether .

Industrial Production Methods: Industrial production of this compound often involves the extraction of pine oleoresin followed by chemical processing to isolate the desired compound. The process typically includes steps such as solvent extraction, precipitation, and recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Levopimaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Levopimaric acid stands out due to its unique chemical structure and wide range of applications, making it a valuable compound in both scientific research and industrial processes.

Properties

IUPAC Name

(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWVEQKPFPXLGL-ONCXSQPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878526
Record name Levopimaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79-54-9
Record name (-)-Levopimaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levopimaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levopimaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levopimaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOPIMARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6073C2A77I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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